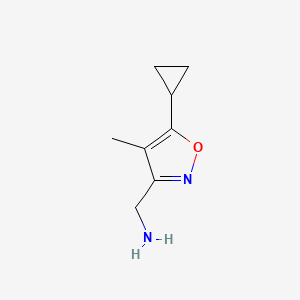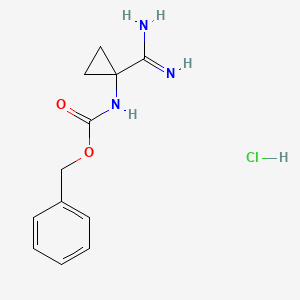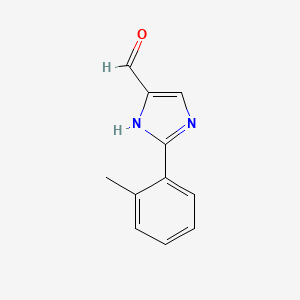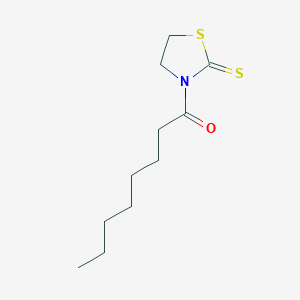
2-Thiazolidinethione, 3-(1-oxooctyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidinethione, 3-(1-oxooctyl)- is a heterocyclic compound that belongs to the thiazolidinethione family. This compound is characterized by a thiazolidine ring fused with a thione group and an oxooctyl substituent at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxooctyl)- typically involves the reaction of thiazolidinethione with an appropriate octyl halide under basic conditions. For instance, the reaction can be carried out in ethanol using sodium hydroxide as a base. The reaction proceeds smoothly under mild conditions and does not require protection from air .
Industrial Production Methods
While specific industrial production methods for 2-Thiazolidinethione, 3-(1-oxooctyl)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinethione, 3-(1-oxooctyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
N-alkylated and S-alkylated Derivatives: These are formed through substitution reactions.
Sulfoxides and Sulfones: These are products of oxidation reactions.
Thiols and Thioethers: These result from reduction reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a xanthine oxidase inhibitor, which is relevant for the treatment of hyperuricemia and gout.
Biological Studies: The compound’s derivatives have been evaluated for their enzyme inhibitory activities, making them potential candidates for drug development.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the compound and amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: A parent compound with similar structural features but lacking the oxooctyl substituent.
Thiazolidine-4-thione: Another derivative with the thione group at a different position.
Thiazolidine-2,4-dione: A related compound with a dione functionality instead of a thione.
Uniqueness
2-Thiazolidinethione, 3-(1-oxooctyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxooctyl group enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
108377-41-9 |
|---|---|
Formule moléculaire |
C11H19NOS2 |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octan-1-one |
InChI |
InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-10(13)12-8-9-15-11(12)14/h2-9H2,1H3 |
Clé InChI |
VCUPNWSUHSOTIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N1CCSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


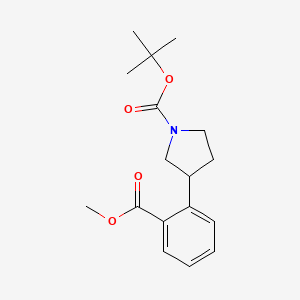



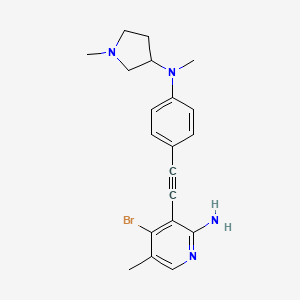
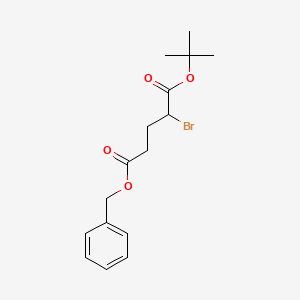
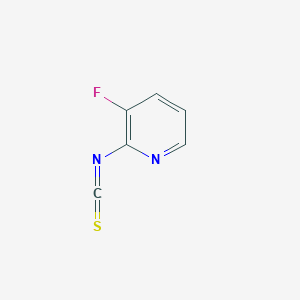
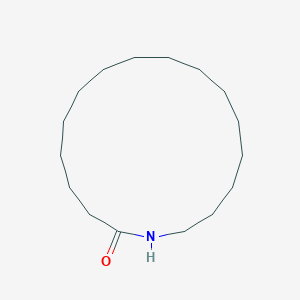
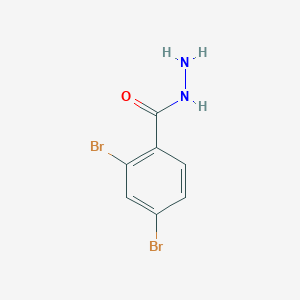
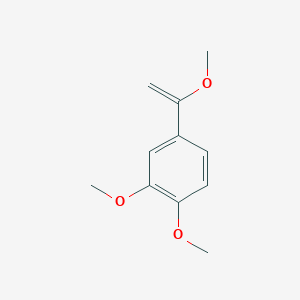
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
